1-Methyl-3-(pyridin-4-ylmethyl)urea - 36226-42-3

1-Methyl-3-(pyridin-4-ylmethyl)urea

Catalog Number: EVT-3052701
CAS Number: 36226-42-3
Molecular Formula: C8H11N3O
Molecular Weight: 165.196
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Enzyme inhibition: Substituted ureas often act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding. [, ]
  • Receptor binding: Some substituted ureas exhibit biological activity by binding to specific receptors in the body, mimicking or blocking the effects of endogenous ligands. [, , , , , ]
Applications
  • Medicinal Chemistry: Many substituted ureas exhibit potent biological activities, making them valuable building blocks for drug discovery. They have been investigated for their potential as anticancer agents, [, , ] antivirals, [] antimicrobial agents, [, ] and treatments for metabolic disorders. []
  • Materials Science: The ability of substituted ureas to self-assemble through hydrogen bonding has led to their use in the construction of supramolecular architectures, [, , , ] and as components in sensors, catalysts, and other functional materials.

Pyridin-4-ylmethyl 4-Nitrobenzoate

  • Compound Description: Pyridin-4-ylmethyl 4-nitrobenzoate is a compound whose crystal structure has been determined by single-crystal X-ray diffraction. [] It crystallizes in a monoclinic system. []
  • Relevance: Pyridin-4-ylmethyl 4-nitrobenzoate shares the key structural feature of a pyridin-4-ylmethyl group with 1-Methyl-3-(pyridin-4-ylmethyl)urea. []

3-(5,6,7,8-Tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea Hydrochloride (FMS586)

  • Compound Description: FMS586 is a tetrahydrocarbazole derivative that acts as a selective antagonist for the neuropeptide Y Y5 receptor. [] It displays high in vitro affinity for the Y5 receptor and demonstrates oral bioavailability and brain permeability. []
  • Relevance: While structurally distinct from 1-Methyl-3-(pyridin-4-ylmethyl)urea, FMS586 shares the common structural elements of a urea group linked to a substituted pyridine ring. [] This emphasizes the potential importance of this motif in interacting with biological targets like the Y5 receptor. []

1-[5-(4-Arylphenoxy)alkyl]-3-pyridin-4-ylimidazolidin-2-one Derivatives

  • Compound Description: These derivatives, particularly compound DBPR103 and its analogues, were designed as potential antiviral agents against enterovirus 71 (EV71). [] Modifications to the linker between the imidazolidinone and biphenyl moieties significantly impacted their antiviral activity and selectivity. []
  • Relevance: These compounds are grouped into the same chemical class of pyridin-4-yl-containing heterocycles as 1-Methyl-3-(pyridin-4-ylmethyl)urea. [] The research highlights the potential of these compounds as antiviral agents, demonstrating the importance of exploring structural diversity within this class. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

  • Compound Description: PF470 is a highly potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). [] It displayed good oral bioavailability and robust efficacy in a Parkinsonian nonhuman primate model. []
  • Relevance: While structurally distinct, PF470 and 1-Methyl-3-(pyridin-4-ylmethyl)urea both contain a methylated nitrogen within their respective heterocyclic cores. [] This structural similarity, despite differences in overall structure, highlights the potential importance of this small motif in influencing biological activity. []

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

  • Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor. [] It exhibits good in vivo activity and inhibits tumor growth in xenograft models. []
  • Relevance: Although structurally diverse from 1-Methyl-3-(pyridin-4-ylmethyl)urea, GSK690693 shares the use of a substituted pyridine ring within its complex structure. [] This highlights how variations in the substitution pattern on the pyridine scaffold can lead to diverse biological activities. []

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] It possesses favorable brain penetration and drug-like properties, making it a clinical candidate for the treatment of schizophrenia. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with improved central nervous system multiparameter optimization (CNS MPO) score compared to earlier compounds. []
  • Relevance: Both 7n and 1-Methyl-3-(pyridin-4-ylmethyl)urea share a pyridin-4-ylmethyl group as a key structural feature. [] The presence of this motif in both compounds suggests its potential importance in mediating interactions with biological targets. []

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide (8)

  • Compound Description: Compound 8 is a selective aldosterone synthase (CYP11B2) inhibitor that effectively lowers aldosterone levels in humans without significantly affecting cortisol secretion. []
  • Relevance: Although structurally different, Compound 8 and 1-Methyl-3-(pyridin-4-ylmethyl)urea both feature a methyl-substituted nitrogen atom within their structures. [] This subtle similarity highlights the potential significance of this functional group in influencing the biological activity of diverse chemical scaffolds. []

7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (Bz-423)

  • Compound Description: Bz-423 is a benzodiazepine derivative exhibiting cytotoxic and cytostatic activity against various cell types. [] It shows potential as an antipsoriatic agent due to its ability to reduce epidermal hyperplasia. []
  • Relevance: Despite structural differences, Bz-423, like 1-Methyl-3-(pyridin-4-ylmethyl)urea, contains a methylated nitrogen atom within its structure. [] This common feature, while not defining their primary mode of action, suggests its potential role in influencing their interactions with biological systems. []

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

  • Compound Description: This compound is a potent and selective retinoic acid receptor-related orphan C2 (RORC2) inverse agonist. [] It displays good metabolic stability, oral bioavailability, and reduces IL-17 levels and skin inflammation in preclinical models. []
  • Relevance: While structurally distinct from 1-Methyl-3-(pyridin-4-ylmethyl)urea, this compound also contains a methyl-substituted nitrogen within its structure. [] This highlights the potential broad significance of this functional group across different chemical scaffolds in influencing biological activity. []

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687)

  • Compound Description: SCH 79687 is an orally active histamine H3 receptor antagonist. [] It shows good pharmacokinetic properties and potential decongestant efficacy without hypertensive side effects. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases ERK1/2. [] This compound is currently in early clinical development. []
  • Relevance: GDC-0994, similar to 1-Methyl-3-(pyridin-4-ylmethyl)urea, contains a methyl-substituted nitrogen within its core structure. [] This structural motif, though present in two distinct chemical classes, highlights its potential role in contributing to the overall biological activity. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist. [] It demonstrates efficacy in reducing body weight and food intake in preclinical obesity models. []
  • Relevance: MK-5596, like 1-Methyl-3-(pyridin-4-ylmethyl)urea, contains a methyl-substituted nitrogen atom as part of its structure. [] Despite the significant differences in their structures, the presence of this common motif suggests its potential relevance in influencing their interactions with biological targets. []

3-tert-Butyl-1-propyl-5-[[2’-(1H-tetrazol-5-yl)-1,1’-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid (14n)

  • Compound Description: 14n exhibits potent angiotensin II antagonist activity both in vitro and in vivo. [] Its structure incorporates a tetrazole group, a bioisostere known to enhance binding affinity and improve pharmacokinetic properties. []
  • Relevance: While structurally distinct, both 14n and 1-Methyl-3-(pyridin-4-ylmethyl)urea possess a nitrogen-containing heterocycle as a central feature. [] The research on 14n emphasizes the importance of exploring diverse heterocyclic scaffolds and their modifications in drug development, providing valuable insights for the potential applications of compounds like 1-Methyl-3-(pyridin-4-ylmethyl)urea. []

1-(2-Methyl-6-(pyridin-3-yl)-nicotinoyl)-4-(2,4,6-trichlorophenyl)semicarbazide (4n)

  • Compound Description: 4n displays significant anticancer activity against human hepatocellular carcinoma (QGY-7703), non-small cell lung (NCl-H460), and human breast (MCF-7) cancer cell lines. []
  • Relevance: Both 4n and 1-Methyl-3-(pyridin-4-ylmethyl)urea incorporate a substituted pyridine ring in their structures. [] While their overall structures differ, the presence of this common motif highlights the versatility of pyridine-containing compounds in medicinal chemistry and their potential for targeting diverse biological pathways. []

3-[4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins and 4-Methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2yl] Coumarins

  • Compound Description: These series of compounds were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. [] They represent a class of pyrazole-pyridine-coumarin hybrids with potential therapeutic applications. []
  • Relevance: These coumarin derivatives share a structural similarity with 1-Methyl-3-(pyridin-4-ylmethyl)urea by incorporating a substituted pyridine ring within their framework. [] This overlap highlights the potential of exploring diverse heterocyclic combinations, like those found in these coumarin derivatives and 1-Methyl-3-(pyridin-4-ylmethyl)urea, for developing novel antimicrobial agents. []

4-(Pyridin-2-ylmethyl)-2-amino-pyrroles (PMAPs)

  • Compound Description: This group of highly functionalized pyrrole derivatives was synthesized using a multi-component tether catalysis strategy involving a cascade reaction and decarboxylation. []
  • Relevance: PMAPs, similar to 1-Methyl-3-(pyridin-4-ylmethyl)urea, feature a pyridine ring linked to another heterocycle. [] Although the type of heterocycle and the linkage differ, this structural similarity highlights the potential of exploring modifications to the core structure of 1-Methyl-3-(pyridin-4-ylmethyl)urea, such as incorporating diverse heterocycles, to create novel compounds with potentially enhanced or altered biological properties. []

Properties

CAS Number

36226-42-3

Product Name

1-Methyl-3-(pyridin-4-ylmethyl)urea

IUPAC Name

1-methyl-3-(pyridin-4-ylmethyl)urea

Molecular Formula

C8H11N3O

Molecular Weight

165.196

InChI

InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H2,9,11,12)

InChI Key

ITQVKMKDVCSCKM-UHFFFAOYSA-N

SMILES

CNC(=O)NCC1=CC=NC=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.